molecular formula C27H29NO10 B1250846 11-Deoxydoxorubicin CAS No. 71800-89-0

11-Deoxydoxorubicin

Cat. No.: B1250846
CAS No.: 71800-89-0
M. Wt: 527.5 g/mol
InChI Key: JBVCUZWDGRKRKU-CYMFRXPCSA-N
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Description

11-Deoxydoxorubicin is an anthracycline antibiotic and a derivative of doxorubicin. It is known for its antitumor properties and is used in cancer research. This compound is structurally similar to doxorubicin but lacks the hydroxyl group at the 11th position, which influences its biological activity and toxicity profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Deoxydoxorubicin can be synthesized through various chemical reactions involving the modification of doxorubicin. One common method involves the reduction of doxorubicin to remove the hydroxyl group at the 11th position. This process typically requires specific reagents and conditions to ensure the selective removal of the hydroxyl group without affecting other functional groups .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified strains of Streptomyces peucetius. These strains are engineered to produce this compound instead of doxorubicin by altering the biosynthetic pathway . The compound is then extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 11-Deoxydoxorubicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracycline compounds .

Scientific Research Applications

11-Deoxydoxorubicin has several scientific research applications:

    Chemistry: It is used to study the structure-activity relationship of anthracycline antibiotics.

    Biology: The compound is used in cell biology to investigate its effects on cell proliferation and apoptosis.

    Medicine: It is researched for its potential use in cancer therapy, particularly for its reduced cardiotoxicity compared to doxorubicin.

    Industry: this compound is used in the development of new drug formulations and delivery systems.

Mechanism of Action

11-Deoxydoxorubicin exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, it disrupts the DNA replication and transcription processes, leading to cell death. The compound also generates reactive oxygen species, causing oxidative damage to cellular components . These mechanisms make it effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Uniqueness: 11-Deoxydoxorubicin is unique due to its lack of the hydroxyl group at the 11th position, which alters its interaction with DNA and reduces its cardiotoxicity compared to doxorubicin. This makes it a promising candidate for cancer therapy with a potentially better safety profile .

Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-11-23(31)15(28)7-19(37-11)38-17-9-27(35,18(30)10-29)8-12-6-14-22(25(33)20(12)17)26(34)21-13(24(14)32)4-3-5-16(21)36-2/h3-6,11,15,17,19,23,29,31,33,35H,7-10,28H2,1-2H3/t11-,15-,17-,19-,23+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVCUZWDGRKRKU-CYMFRXPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71800-89-0
Record name 11-Deoxyadriamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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